6-Methoxybenzo[b]thiophene
Overview
Description
6-Methoxybenzo[b]thiophene is a derivative of benzo[b]thiophene . The benzo[b]thiophene scaffold holds a pivotal place as a pharmacophore for the development of anticancer agents . It is also used in industrial chemistry and material science .
Synthesis Analysis
Thiophenes are synthesized by ring-forming multicomponent reactions . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to synthesize aminothiophene derivatives .
Molecular Structure Analysis
The molecular weight of 6-Methoxybenzo[b]thiophene is 164.23 . Its IUPAC name is 1-benzothien-6-yl methyl ether . The InChI code is 1S/C9H8OS/c1-10-8-3-2-7-4-5-11-9(7)6-8/h2-6H,1H3 .
Chemical Reactions Analysis
Thiophenes undergo atmospheric oxidation reactions initiated by hydroperoxyl radical . The reaction mechanisms and kinetics of thiophene oxidation reactions have been studied using high-level DFT and ab initio calculations .
Physical And Chemical Properties Analysis
6-Methoxybenzo[b]thiophene is a solid or semi-solid or lump or liquid . It should be stored in a dark place, sealed in dry, at 2-8°C .
Scientific Research Applications
Material Science: Organic Semiconductors
6-Methoxybenzo[b]thiophene is utilized in the field of material science, particularly as an organic semiconductor . Its molecular structure allows for efficient charge transport, making it suitable for use in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The thiophene moiety’s ability to facilitate electron-rich, polycyclic frameworks contributes to its desirable electronic characteristics.
Chemical Synthesis: Heterocyclization
In chemical synthesis, 6-Methoxybenzo[b]thiophene plays a role in the heterocyclization of various substrates . It serves as a building block for creating biologically active compounds, aiding medicinal chemists in developing advanced compounds with diverse biological effects.
Life Science: Pharmacological Properties
Thiophene derivatives, including 6-Methoxybenzo[b]thiophene, exhibit a range of pharmacological properties . They are investigated for their potential use in treating various diseases due to their anti-inflammatory, antimicrobial, and anticancer activities.
Chromatography: Analytical Applications
6-Methoxybenzo[b]thiophene can be used in chromatography for analytical purposes . Its well-defined physical and chemical properties allow for its use as a standard in calibrating instruments and developing new analytical methods.
Corrosion Inhibition: Industrial Chemistry
In industrial chemistry, 6-Methoxybenzo[b]thiophene derivatives are explored as corrosion inhibitors . Their molecular structure can interact with metal surfaces to prevent corrosion, which is crucial for extending the lifespan of industrial machinery.
OLEDs: Emissive Layer Enhancement
6-Methoxybenzo[b]thiophene is also relevant in the enhancement of the emissive layer in OLEDs . Its incorporation into polymers used in the emissive layer can improve the efficiency and performance of OLED displays.
Mechanism of Action
Target of Action
It is known that the benzo[b]thiophene scaffold, which is a part of the 6-methoxybenzo[b]thiophene structure, is a crucial pharmacophore for the development of various therapeutic agents .
Biochemical Pathways
The benzo[b]thiophene scaffold is known to influence various pharmacological activities .
Result of Action
Compounds with the benzo[b]thiophene scaffold have been associated with various pharmacological activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-methoxy-1-benzothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8OS/c1-10-8-3-2-7-4-5-11-9(7)6-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDVDMKNSDCNGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545514 | |
Record name | 6-Methoxy-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70545514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxybenzo[b]thiophene | |
CAS RN |
90560-10-4 | |
Record name | 6-Methoxy-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70545514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of 6-methoxybenzo[b]thiophene?
A1: 6-Methoxybenzo[b]thiophene is a heterocyclic compound consisting of a benzene ring fused with a thiophene ring, with a methoxy group (-OCH3) substituted at the 6th position of the benzothiophene core. While its exact molecular weight can vary slightly depending on the specific isotopes present, it's approximately 178 g/mol. Spectroscopic data like 1H NMR and 13C NMR can provide detailed information about the hydrogen and carbon environments within the molecule, respectively [].
Q2: How does the position of the methoxy group influence the properties of methoxybenzo[b]thiophenes?
A2: The position of the methoxy group significantly impacts the molecular and crystal structures of methoxybenzo[b]thiophenes, influencing their physical properties and intermolecular interactions. For instance, in 3-ferrocenyl-6-methoxybenzo[b]thiophene, the exposed methoxy group participates in prominent intermolecular interactions, specifically COMe–H…OOMe hydrogen bonding, which dictates its crystal packing. In contrast, the methoxy group in 3-ferrocenyl-4-methoxybenzo[b]thiophene is less accessible, leading to a different crystal packing governed by CCp–H…OOMe, CCp–H…S, and CCp–H/π interactions [].
Q3: Can 6-methoxybenzo[b]thiophene be synthesized on a large scale?
A3: Yes, 2-(p-methoxyphenyl)-6-methoxybenzo[b]thiophene can be synthesized on a large scale utilizing heterogeneous acid catalysts. The process involves a two-step approach: cyclization of a β-ketosulfide precursor followed by rearrangement. Amberlyst 15 resin serves as a viable catalyst for the cyclization step, while a methanesulfonic acid/toluene mixture is effective for the rearrangement []. This approach offers a scalable alternative to using polyphosphoric acid, which can be problematic on a larger scale.
Q4: Are there any known biological applications of 6-methoxybenzo[b]thiophene derivatives?
A4: Derivatives of 6-methoxybenzo[b]thiophene have shown promise in plant growth regulation. Specifically, 4-methoxybenzo[b]thienyl-3-acetic acid, structurally similar to 6-methoxybenzo[b]thiophene, exhibited significant plant growth-enhancing properties []. This suggests potential applications in agriculture and plant science.
Q5: Can 6-methoxybenzo[b]thiophene derivatives be used as building blocks for other compounds?
A5: Yes, the reactivity of 6-methoxybenzo[b]thiophene allows for its incorporation into more complex structures. For example, 3-chloro-6-methoxybenzo[b]thiophene-2-carbohydrazide, a derivative of 6-methoxybenzo[b]thiophene, serves as a key intermediate in the synthesis of Schiff base compounds containing a benzothiazole moiety []. These Schiff bases have potential applications as photostabilizers for polymers.
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